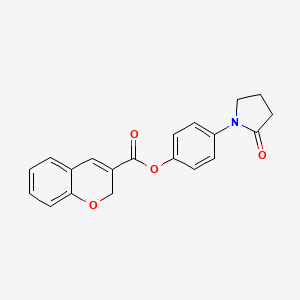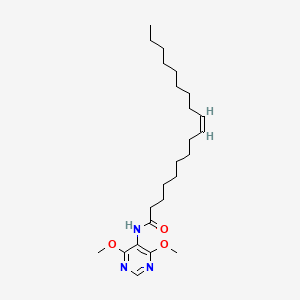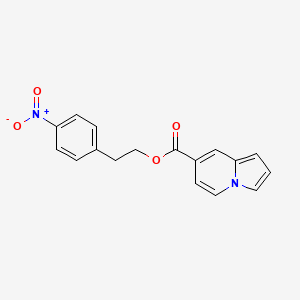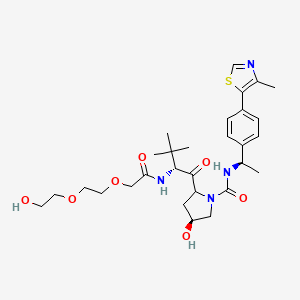
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrrolidinone ring with a chromene carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate typically involves the condensation of 2-(2-oxopyrrolidin-1-yl)acetamide with substituted salicylaldehydes. The reaction is carried out in the presence of a base such as potassium phosphate monohydrate in a solvent like dimethylformamide (DMF). The intermediate Schiff base is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as quinone derivatives from oxidation and reduced amines from reduction reactions .
Applications De Recherche Scientifique
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antitumor agents and other biologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. The chromene moiety can participate in electron transfer reactions, influencing cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs and share similar synthetic routes and biological activities.
Pyrrolidine-2-one derivatives: These compounds also feature the pyrrolidinone ring and are used in medicinal chemistry for their biological activities.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate is unique due to the combination of the pyrrolidinone and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[4-(2-oxopyrrolidin-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-19-6-3-11-21(19)16-7-9-17(10-8-16)25-20(23)15-12-14-4-1-2-5-18(14)24-13-15/h1-2,4-5,7-10,12H,3,6,11,13H2 |
Clé InChI |
ILUCFKSDTQRZDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)






